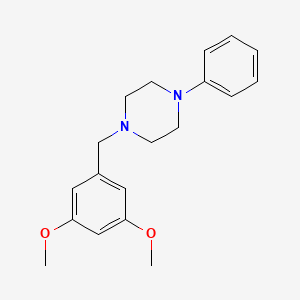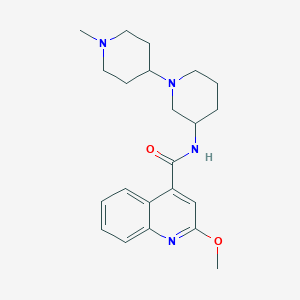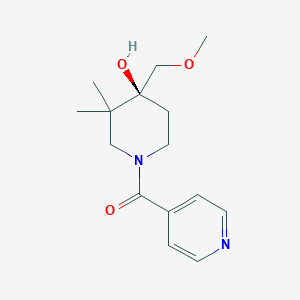![molecular formula C9H16N4O3S B5691479 N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide, also known as MRS2578, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the activity of P2Y1 and P2Y6 receptors, which are known to play important roles in various physiological and pathological processes.
Mecanismo De Acción
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide acts as an antagonist of P2Y1 and P2Y6 receptors, which are G protein-coupled receptors that are involved in various physiological and pathological processes. By inhibiting the activity of these receptors, this compound can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits platelet aggregation by blocking P2Y1 receptors, which are involved in the activation of platelets. It also inhibits the release of inflammatory cytokines by blocking P2Y6 receptors, which are involved in the activation of immune cells. Moreover, it inhibits tumor growth and metastasis by modulating various signaling pathways involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of P2Y1 and P2Y6 receptors, which allows for the selective modulation of these receptors without affecting other signaling pathways. It is also stable and easy to handle, which makes it suitable for various experimental setups. However, it has some limitations as well. It has a relatively short half-life, which may require frequent dosing in in vivo experiments. Moreover, its efficacy may vary depending on the cell type and experimental conditions.
Direcciones Futuras
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has several potential future directions for research. It may be further optimized for its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic efficacy. Moreover, it may be tested in various animal models of thrombotic disorders, inflammatory diseases, and cancer to evaluate its in vivo efficacy and safety. Additionally, it may be used in combination with other therapeutic agents to enhance its therapeutic potential. Finally, its mechanism of action may be further elucidated to gain a better understanding of its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide involves the reaction of 6-(methoxymethyl)pyrimidine-4-amine with 2-chloroethylmethanesulfonate in the presence of triethylamine. This reaction leads to the formation of the desired compound in good yield and purity. The synthesis method has been optimized and validated by various research groups, and the resulting compound has been shown to be highly effective in inhibiting P2Y1 and P2Y6 receptors.
Aplicaciones Científicas De Investigación
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting platelet aggregation, which makes it a promising candidate for the treatment of thrombotic disorders. Moreover, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, it has been found to inhibit tumor growth and metastasis, which suggests its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-[2-[[6-(methoxymethyl)pyrimidin-4-yl]amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3S/c1-16-6-8-5-9(12-7-11-8)10-3-4-13-17(2,14)15/h5,7,13H,3-4,6H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPCAHDBHJUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)NCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5691404.png)

![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)
![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)
![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)

![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)


![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)